An In-depth Technical Guide to 3-Octen-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 3-Octen-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3-octen-2-one (B105304). An aliphatic α,β-unsaturated ketone, 3-octen-2-one is a naturally occurring compound found in a variety of foods and is utilized as a flavor and fragrance agent.[1] This document consolidates key data on its physicochemical properties, spectroscopic characteristics, and provides detailed experimental protocols for its synthesis and analysis. Additionally, it explores the compound's interaction with human olfactory receptors, offering insights into its sensory perception.
Chemical Structure and Identification
3-Octen-2-one is an organic compound classified as an enone, containing both a ketone functional group and a carbon-carbon double bond.[1] It exists as two geometric isomers, the (E)- and (Z)-isomers, with the trans ((E)-) isomer being the more common and functionally significant form.[1]
The structural and identifying information for 3-octen-2-one is summarized in the table below.
| Identifier | Value |
| IUPAC Name | (3E)-oct-3-en-2-one[2] |
| Synonyms | trans-3-Octen-2-one, 1-Hexenyl methyl ketone[3] |
| CAS Number | 1669-44-9 (for the mixture of isomers)[4], 18402-82-9 (for (E)-isomer) |
| Molecular Formula | C₈H₁₄O[4] |
| Molecular Weight | 126.20 g/mol [2] |
| InChI | InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+[2] |
| InChIKey | ZCFOBLITZWHNNC-VOTSOKGWSA-N[2] |
| SMILES | CCCCC=CC(=O)C[2] |
Physicochemical Properties
The physical and chemical properties of 3-octen-2-one are crucial for its handling, application, and analysis.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [] |
| Odor | Earthy, fruity, with blueberry notes | [] |
| Boiling Point | 100 °C at 18 mmHg | |
| Density | 0.857 g/mL at 25 °C | |
| Refractive Index | 1.448 at 20 °C | |
| Flash Point | 54 °C (129.2 °F) - closed cup | |
| Water Solubility | 2.4 g/L at 25 °C (slightly soluble) | |
| logP | 2.3 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and structural elucidation of 3-octen-2-one.
| Spectroscopic Data | Details | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.80 (dt, 1H), 6.09 (d, 1H), 2.25 (s, 3H), 2.21 (q, 2H), 1.45 (m, 2H), 0.94 (t, 3H) | [2] |
| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 198.64, 148.55, 131.35, 32.17, 30.28, 26.79, 22.28, 13.80 | [2] |
| Mass Spectrometry (EI) | Major fragments (m/z): 126 (M+), 111, 83, 69, 55, 43 | [4] |
| Infrared (IR) | Characteristic peaks (cm⁻¹): ~2960 (C-H), ~1670 (C=O, conjugated), ~1630 (C=C) | [6] |
Experimental Protocols
Synthesis of 3-Octen-2-one via Aldol (B89426) Condensation
This protocol describes a general procedure for the synthesis of 3-octen-2-one via a base-catalyzed aldol condensation between hexanal (B45976) and acetone (B3395972).
Materials:
-
Hexanal
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in water.
-
Cool the solution in an ice bath and add acetone (10 eq).
-
Slowly add hexanal (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Neutralize the reaction mixture with 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-octen-2-one.
Analysis of 3-Octen-2-one by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of 3-octen-2-one in a sample matrix.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless inlet at 250°C.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.
Sample Preparation (for food matrix):
-
Homogenize the sample.
-
Perform headspace solid-phase microextraction (SPME) using a DVB/CAR/PDMS fiber for 30 min at 60°C.
-
Desorb the fiber in the GC inlet for 2 min.
Biological Activity and Signaling Pathways
While 3-octen-2-one is primarily known as a flavor and fragrance compound, some biological activities have been reported. It has been shown to inhibit sprout growth in stored potatoes, where it is metabolized to the corresponding ketone and secondary alcohol.[]
Recent studies have begun to elucidate the interaction of 3-octen-2-one at a molecular level, particularly within the olfactory system. Research on human olfactory receptors has demonstrated that 3-octen-2-one can modulate the perception of other scents. For instance, it has been found to enhance the response of the olfactory receptor OR1D2 to vanilla flavor, while simultaneously suppressing the response of receptor OR5K1.[7] This suggests a complex interaction at the receptor level, where 3-octen-2-one can act as both a positive and negative modulator of olfactory signaling in response to a complex odor mixture.[7]
Safety and Handling
3-Octen-2-one is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
3-Octen-2-one is a well-characterized α,β-unsaturated ketone with significant applications in the flavor and fragrance industry. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic data, and experimental protocols for its synthesis and analysis. The emerging research on its interaction with human olfactory receptors opens new avenues for understanding the molecular basis of scent perception and modulation. Further research may uncover additional biological activities relevant to drug development and other scientific disciplines.
References
- 1. Showing Compound 3-Octen-2-one (FDB011611) - FooDB [foodb.ca]
- 2. 3-Octen-2-one | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-3-octen-2-one, 18402-82-9 [thegoodscentscompany.com]
- 4. 3-Octen-2-one [webbook.nist.gov]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 7. Effects of 3-octen-2-one on human olfactory receptor responses to vanilla flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
